molecular formula C9H11BrO2 B12044854 2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one

2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one

Cat. No.: B12044854
M. Wt: 231.09 g/mol
InChI Key: YWICAKPJYCAHGJ-UHFFFAOYSA-N
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Description

2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one is an organic compound that belongs to the class of brominated ketones. It features a bromine atom, a methyl group, and a furan ring, making it a versatile compound in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one typically involves the bromination of 2-methyl-1-(5-methylfuran-2-yl)propan-1-one. This can be achieved by reacting the precursor compound with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ketone group can yield alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the ketone group can undergo nucleophilic addition. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one is unique due to its combination of a bromine atom, a methyl group, and a furan ring. This structure imparts specific reactivity and versatility, making it valuable in various chemical transformations and research applications.

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

2-bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one

InChI

InChI=1S/C9H11BrO2/c1-6-4-5-7(12-6)8(11)9(2,3)10/h4-5H,1-3H3

InChI Key

YWICAKPJYCAHGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C(C)(C)Br

Origin of Product

United States

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